6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile
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Overview
Description
6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring fused with a phenyl group, a nitrile group, and a methyl group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-phenyl-3-buten-2-one with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Michael addition followed by cyclization to form the desired pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Properties
CAS No. |
62559-04-0 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-methyl-2-oxo-4-phenyl-3,4-dihydropyran-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(15)16-9/h2-7,11-12H,1H3 |
InChI Key |
KPBCDXHDVWZYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C(=O)O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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